

Spectroscopic Profile of Epifluorohydrin: A Technical Guide

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Compound of Interest

Compound Name: *Epifluorohydrin*

Cat. No.: *B110758*

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An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

Introduction

Epifluorohydrin, also known as 3-fluoro-1,2-epoxypropane, is a fluorinated epoxide of significant interest in medicinal chemistry and materials science. Its unique chemical properties, imparted by the fluorine atom and the epoxide ring, make it a valuable building block for the synthesis of a wide range of compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and for monitoring its reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **epifluorohydrin**, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **epifluorohydrin**, both ^1H and ^{13}C NMR provide critical information about its atomic connectivity and chemical environment.

^{13}C Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

The ^{13}C NMR spectrum of **epifluorohydrin** provides direct information about the carbon skeleton of the molecule.

Table 1: ^{13}C NMR Chemical Shift Data for **Epifluorohydrin**

Carbon Atom	Chemical Shift (δ) in ppm
C1 (CH_2F)	Data not available
C2 (CHO)	Data not available
C3 (CH_2)	Data not available

Note: Specific experimental ^{13}C NMR data for **epifluorohydrin** was not found in the searched literature. The table is provided as a template for when such data becomes available.

^1H Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

The ^1H NMR spectrum reveals information about the number of different types of protons and their neighboring atoms.

Table 2: ^1H NMR Chemical Shift and Coupling Constant Data for **Epifluorohydrin**

Proton	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constants (J) in Hz
H on C1 (CH_2F)	Data not available	Data not available	Data not available
H on C2 (CHO)	Data not available	Data not available	Data not available
H on C3 (CH_2)	Data not available	Data not available	Data not available

Note: Specific experimental ^1H NMR data for **epifluorohydrin** was not found in the searched literature. The table is provided as a template for when such data becomes available.

For comparison, the ^1H NMR spectrum of the related compound, epichlorohydrin, has been completely analyzed, revealing complex spin-spin coupling constants.[\[1\]](#)

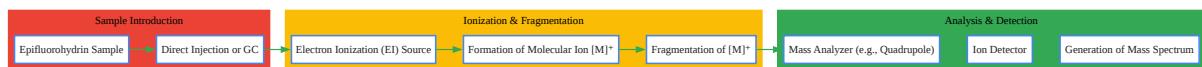
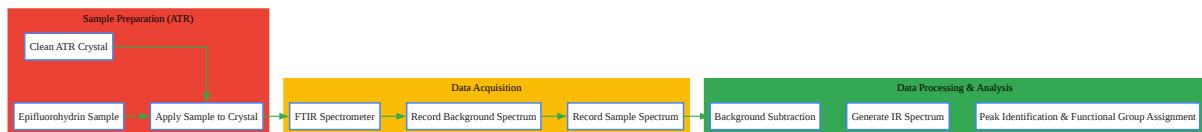
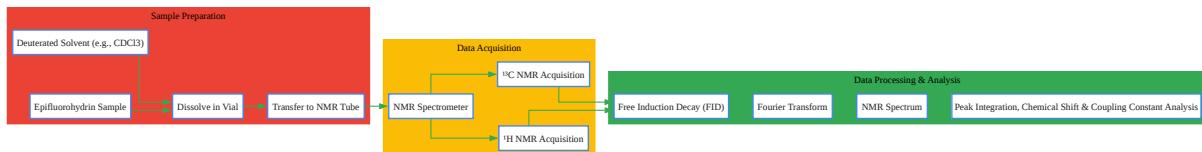
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **epifluorohydrin** in a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6).
- Transfer the solution to a clean 5 mm NMR tube.
- The final volume should be approximately 0.6-0.7 mL.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.



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References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
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